molecular formula C29H40O10 B139433 Andirobicin B glucoside CAS No. 151703-10-5

Andirobicin B glucoside

Cat. No. B139433
M. Wt: 548.6 g/mol
InChI Key: FKNMUGKCXFULAT-XBFFBVMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Andirobicin B glucoside is a natural product that has been isolated from the fermentation broth of a soil bacterium named Actinomadura sp. The compound belongs to the class of anthracycline antibiotics, which are known for their potent anticancer activity. Andirobicin B glucoside has been found to exhibit strong cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer.

Mechanism Of Action

The mechanism of action of Andirobicin B glucoside is not fully understood. However, it is believed to act by binding to DNA and inhibiting its replication and transcription. The compound also generates reactive oxygen species, which can cause oxidative damage to cancer cells and induce apoptosis.

Biochemical And Physiological Effects

Andirobicin B glucoside has been found to have several biochemical and physiological effects. It can induce DNA damage and inhibit its repair, leading to cell death. The compound can also inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Andirobicin B glucoside has been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

Andirobicin B glucoside has several advantages for lab experiments. It exhibits potent cytotoxicity against cancer cells, making it an ideal compound for studying the mechanisms of cell death. The compound has also been found to be effective against cancer cell lines that are resistant to conventional chemotherapy. However, Andirobicin B glucoside has some limitations for lab experiments. It is a complex natural product that is difficult to synthesize, making it expensive and time-consuming to obtain. The compound is also highly toxic, which can pose safety concerns for researchers.

Future Directions

There are several future directions for the research on Andirobicin B glucoside. One direction is to investigate its potential use in combination with other anticancer drugs to enhance their efficacy. Another direction is to study the mechanism of action of the compound in more detail to identify new targets for cancer therapy. Additionally, the synthesis of Andirobicin B glucoside could be optimized to make it more cost-effective and accessible for researchers. Finally, the safety and toxicity of the compound could be further evaluated to ensure its safe use in clinical trials.
Conclusion:
Andirobicin B glucoside is a natural product that exhibits potent anticancer activity. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in cancer therapy. While Andirobicin B glucoside has some limitations for lab experiments, it remains a promising compound for further research and development.

Scientific Research Applications

Andirobicin B glucoside has been extensively studied for its anticancer activity. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The compound has also been shown to induce apoptosis, a programmed cell death that is important for the elimination of cancer cells. Andirobicin B glucoside has been investigated for its potential use in combination with other anticancer drugs to enhance their efficacy.

properties

CAS RN

151703-10-5

Product Name

Andirobicin B glucoside

Molecular Formula

C29H40O10

Molecular Weight

548.6 g/mol

IUPAC Name

(8S,9R,13R,16R,17R)-17-acetyl-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,12,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C29H40O10/c1-12-14-6-7-19-27(3)9-16(32)21(13(2)31)28(27,4)10-20(33)29(19,5)15(14)8-17(22(12)34)38-26-25(37)24(36)23(35)18(11-30)39-26/h8,16,18-19,21,23-26,30,32,34-37H,6-7,9-11H2,1-5H3/t16-,18-,19+,21+,23-,24+,25-,26-,27?,28-,29+/m1/s1

InChI Key

FKNMUGKCXFULAT-XBFFBVMRSA-N

Isomeric SMILES

CC1=C2CC[C@@H]3[C@](C2=CC(=C1O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C(=O)C[C@]5(C3(C[C@H]([C@@H]5C(=O)C)O)C)C)C

SMILES

CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=O)C)O)C

Canonical SMILES

CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=O)C)O)C

synonyms

22,23,24,25,26,27,29-heptanor-1,2,3,4,5,10-dehydro-2-O-glucopyranosyl-3,16-dihydroxycucurbita-11,20-dione
andirobicin B glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Andirobicin B glucoside
Reactant of Route 2
Andirobicin B glucoside
Reactant of Route 3
Andirobicin B glucoside
Reactant of Route 4
Andirobicin B glucoside
Reactant of Route 5
Andirobicin B glucoside
Reactant of Route 6
Andirobicin B glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.